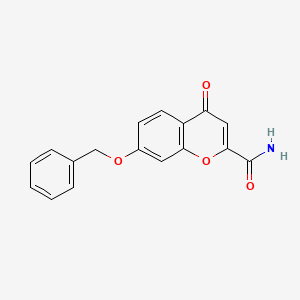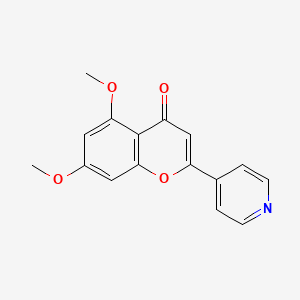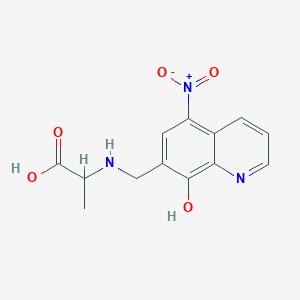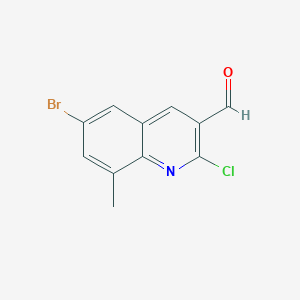
1H-Indole-3-acetic acid, 2-chloro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, combines the indole structure with a chloro and phenyl substitution, which may enhance its biological activity and chemical properties.
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .
Scientific Research Applications
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and gene expression. The compound’s structure allows it to bind to enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: Used as a precursor in organic synthesis.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties
The uniqueness of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- lies in its specific substitutions, which may enhance its biological activity and chemical stability compared to other indole derivatives.
Properties
CAS No. |
63793-61-3 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















